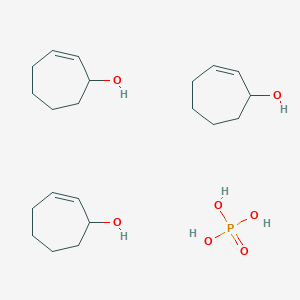

Cyclohept-2-en-1-ol;phosphoric acid

Description

Cyclohept-2-en-1-ol; phosphoric acid is a compound combining cyclohept-2-en-1-ol (a seven-membered cyclic alcohol with a conjugated double bond) and phosphoric acid (H₃PO₄). Cyclohept-2-en-1-ol contributes a sterically hindered, unsaturated cyclic structure, while phosphoric acid provides acidity and catalytic functionality. Such compounds may find applications in organic synthesis, catalysis, or material science, though direct references are absent in the evidence .

Properties

CAS No. |

845726-63-8 |

|---|---|

Molecular Formula |

C21H39O7P |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

cyclohept-2-en-1-ol;phosphoric acid |

InChI |

InChI=1S/3C7H12O.H3O4P/c3*8-7-5-3-1-2-4-6-7;1-5(2,3)4/h3*3,5,7-8H,1-2,4,6H2;(H3,1,2,3,4) |

InChI Key |

WYKLLSXRAGLDOW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C=CC1)O.C1CCC(C=CC1)O.C1CCC(C=CC1)O.OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Dehydration of Cycloheptanol Precursors

The dehydration of cycloheptanol analogues serves as a foundational method for constructing the cycloheptene backbone. In a protocol analogous to cyclohexene synthesis, cycloheptanol undergoes acid-catalyzed dehydration using 85% phosphoric acid (H₃PO₄) as a catalyst. The reaction mechanism proceeds via protonation of the hydroxyl group, followed by the formation of a carbocation intermediate and subsequent elimination of water to yield cyclohept-2-en-1-ol. Key parameters include:

- Temperature : Heating to 160–180°C to drive dehydration.

- Catalyst Loading : 0.5 mL H₃PO₄ per 2.0 g of alcohol.

- Purification : Fractional distillation under reduced pressure to isolate the unsaturated alcohol.

This method typically achieves a theoretical yield of 82% for cyclohexene systems, suggesting comparable efficiency for cycloheptenol derivatives.

Phosphoric Acid Functionalization

Following dehydration, the hydroxyl group of cyclohept-2-en-1-ol is phosphorylated using activated phosphoric acid derivatives. Recent advances in cyclo-triphosphate (cyclo-TP) chemistry highlight the use of peptide-coupling reagents such as PyAOP (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) to stabilize reactive intermediates. The phosphorylation proceeds via nucleophilic attack of the alcohol on an activated phosphoric anhydride, forming the final phosphoric acid adduct.

Mechanistic Pathway :

- Activation of phosphoric acid with PyAOP generates a reactive phosphonium intermediate.

- Cyclohept-2-en-1-ol attacks the electrophilic phosphorus center.

- Hydrolysis of the intermediate yields the target compound.

Direct Synthesis via Cyclo-TP Ester Linearization

Cyclo-TP as a Triphosphorylation Reagent

Condensed phosphates, particularly cyclo-triphosphates (cyclo-TP), enable direct synthesis of phosphoric acid adducts without isolating intermediates. Cyclo-TP (1 ) reacts with alcohols under basic conditions to form linear triphosphate esters, which are subsequently hydrolyzed to phosphoric acid derivatives.

Reaction Conditions :

pH-Dependent Ring-Opening Dynamics

The efficiency of cyclo-TP linearization is highly pH-dependent. At pH 9, phenolysis of cyclo-TP yields 7% linear product after 10 days, whereas basic conditions (e.g., LiOCH₃) accelerate nucleophilic attack by alcohols. This method’s scalability is limited by slow kinetics but offers a pathway for regioselective phosphorylation.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The table below contrasts key preparation methods:

Advantages and Limitations

- Acid-Catalyzed Dehydration : High yield but requires stringent temperature control and generates acidic waste.

- Cyclo-TP Linearization : Ambient conditions but low efficiency and prolonged reaction times.

- Direct Phosphorylation : Moderate yield with excellent regioselectivity, though reagent costs are prohibitive for large-scale applications.

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

During dehydration, over-acidification may lead to diene formation via further elimination. Stabilizing the carbocation intermediate with aprotic solvents (e.g., toluene) minimizes this side reaction.

Hydrolysis of Phosphoric Anhydrides

In phosphorylation steps, premature hydrolysis of activated intermediates reduces yield. Anhydrous conditions and rapid workup are critical to preserving reactive species.

Chemical Reactions Analysis

Types of Reactions

Cyclohept-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclohept-2-en-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can convert it to cycloheptanol.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.

Major Products

Oxidation: Cyclohept-2-en-1-one.

Reduction: Cycloheptanol.

Substitution: Cyclohept-2-en-1-yl chloride or bromide.

Scientific Research Applications

Cyclohept-2-en-1-ol;phosphoric acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a component in specialty materials.

Mechanism of Action

The mechanism of action of cyclohept-2-en-1-ol;phosphoric acid involves its interaction with molecular targets through hydrogen bonding and proton transfer. Phosphoric acid’s high proton conductivity facilitates proton transfer reactions, which are crucial in various biochemical and industrial processes. The compound’s unique structure allows it to participate in specific pathways, influencing its reactivity and interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Distribution Factors of Phosphoric Acid in Solvent Extraction

| Solvent | Initial [H₃PO₄] (% P₂O₅) | Distribution Factor |

|---|---|---|

| n-Butanol | 25 | 0.500 |

| Isoamyl Alcohol | 25 | 0.450 |

| Tributyl Phosphate | 25 | 0.480 |

Table 2: NMR Analysis of Phosphoric Acid Strength

| Phosphoric Acid Concentration | 31P NMR Signal (ppm) |

|---|---|

| 85% | -0.5 to 0.5 |

| 50% | 0.5 to 1.5 |

Q & A

Basic: What safety protocols are essential when handling phosphoric acid in laboratory settings?

Phosphoric acid requires stringent safety measures due to its corrosive nature. Personal protective equipment (PPE) must include neoprene gloves, safety goggles, and respiratory protection (P2 mask) if ventilation is insufficient . Ensure eyewash stations and emergency showers are accessible. Avoid contact with metals like zinc or magnesium, which can produce explosive hydrogen gas . Spill management involves neutralization with sodium bicarbonate and disposal as hazardous waste .

Basic: How can phosphoric acid be utilized to synthesize cyclohept-2-en-1-ol?

Phosphoric acid acts as a catalyst in acid-catalyzed dehydration reactions. For cyclohept-2-en-1-ol synthesis, optimize conditions by heating the alcohol precursor (e.g., cycloheptanol) with concentrated phosphoric acid (85%) at 160–180°C. Monitor reaction progress via thin-layer chromatography (TLC). Post-reaction, neutralize excess acid with sodium bicarbonate, and purify the product via fractional distillation. This methodology parallels cyclohexanol dehydration to cyclohexene .

Advanced: What purification methods ensure high-purity phosphoric acid for sensitive applications?

High-purity phosphoric acid (e.g., electronic-grade) requires multi-stage purification:

- Solvent extraction : Use tributyl phosphate (TBP) to remove metal ions like Fe³⁺ and Al³⁺ .

- Membrane separation : Nanofiltration membranes (e.g., acid-stable polyamide) achieve >99% impurity removal .

- Crystallization : Controlled cooling or anti-solvent addition yields ultrapure crystals. Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) and ion chromatography .

Advanced: How should researchers address contradictory data on phosphoric acid’s catalytic efficiency in cyclization reactions?

Systematically evaluate variables:

- Catalyst concentration : Test 0.1–5% (v/v) phosphoric acid to identify optimal loading.

- Temperature gradients : Compare yields at 100°C, 150°C, and 200°C.

- Analytical validation : Use HPLC to quantify product ratios and GC-MS to detect side products. Replicate experiments under inert atmospheres to rule out oxidation . Cross-reference findings with studies using alternative acids (e.g., H₂SO₄) to isolate phosphoric acid’s role .

Basic: What analytical techniques characterize phosphoric acid in reaction mixtures?

- Titration : Potentiometric titration with NaOH determines acid concentration (pKa₁=2.15, pKa₂=7.20, pKa₃=12.35) .

- Spectroscopy : FTIR identifies P=O (1280 cm⁻¹) and P-OH (2700–3300 cm⁻¹) bonds. ³¹P NMR confirms purity (δ ≈ 0 ppm for H₃PO₄) .

- Chromatography : Ion chromatography quantifies phosphate anions, while ICP-MS detects trace metals .

Advanced: What mechanistic insights govern phosphoric acid’s role in cycloheptenol rearrangements?

Phosphoric acid protonates the hydroxyl group of cycloheptenol precursors, forming a carbocation intermediate. Stabilization occurs via hyperconjugation or hydride shifts, influencing regioselectivity. Competing pathways (e.g., Wagner-Meerwein rearrangements) may arise; monitor intermediates using in-situ ¹H NMR. Side reactions like polymerization are mitigated by low temperatures (≤100°C) and diluted acid concentrations . Computational modeling (DFT) aids in mapping energy profiles for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.